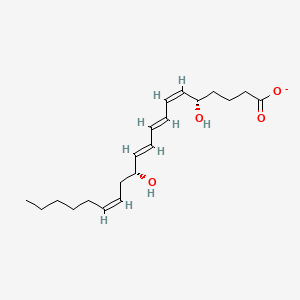
Benzyl cetraxate(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl cetraxate(1+) is the conjugate acid of benzyl cetraxate; major species at pH 7.3. It is a conjugate acid of a benzyl cetraxate.
Applications De Recherche Scientifique
Enzymatic Synthesis Method
Benzyl cetraxate, also known as cetraxate hydrochloride, has been industrially produced through chemical protective methods. However, a novel enzymatic method of production has been established using cellulase enzymes from Aspergillus sp. This approach is particularly useful for the industrial preparation of cetraxate hydrochloride, demonstrating the potential of enzymes in pharmaceutical manufacturing processes (Kuroda, Miyadera, Kaneuchi, & Imura, 1989).
Therapeutic Applications in Gastric Ulcers
Cetraxate has shown significant inhibitory effects on various types of experimental gastric ulcers in rats. These effects are attributed to its protective action on the gastric mucosa and are more pronounced than those of other drugs like gefarnate and aluminum sucrose sulfate (Suzuki, Hayashi, Itô, & Yamagami, 1976).
Cytoprotective Action
Studies have demonstrated the cytoprotective action of cetraxate against gastric lesions induced by various agents in rats. This protection is related to the preservation of the gastric mucosa, suggesting a dual mechanism involving endogenous prostaglandins (Kurebayashi, Ikeda, & Osada, 1988).
Influence on Gastric Mucosal Blood Flow
Cetraxate's effect on gastric mucosal blood flow (MBF) during the healing of endoscopic mucosal resection-induced ulcers has been studied, highlighting its role in augmenting MBF and thus potentially accelerating gastric ulcer healing (Adachi et al., 2001).
Effects on Human Plasma Peptides
Cetraxate has been shown to increase plasma concentrations of calcitonin gene-related peptide (CGRP) and substance P in healthy subjects. This suggests that cetraxate might stimulate capsaicin-sensitive afferent nerves, which could be a key mechanism underlying its gastroprotective action (Katagiri, Sato, Itoh, & Takeyama, 2004).
Pharmacokinetic and Pharmacological Studies
Pharmacokinetic and pharmacological studies have been conducted on cetraxate, revealing its rapid hydrolysis in the gastrointestinal tract and blood. The studies also identified its metabolism into p-hydroxyphenylpropionic acid (PHPA) and a new metabolite, p-hydroxybenzoic acid (PHBA), and established its distribution in the gastric wall and various organs (Tanaka & Naito, 1985).
Propriétés
Formule moléculaire |
C24H30NO4+ |
|---|---|
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
[4-[4-(3-oxo-3-phenylmethoxypropyl)phenoxy]carbonylcyclohexyl]methylazanium |
InChI |
InChI=1S/C24H29NO4/c25-16-19-6-11-21(12-7-19)24(27)29-22-13-8-18(9-14-22)10-15-23(26)28-17-20-4-2-1-3-5-20/h1-5,8-9,13-14,19,21H,6-7,10-12,15-17,25H2/p+1 |
Clé InChI |
LPWHBGUXJFSETQ-UHFFFAOYSA-O |
SMILES canonique |
C1CC(CCC1C[NH3+])C(=O)OC2=CC=C(C=C2)CCC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




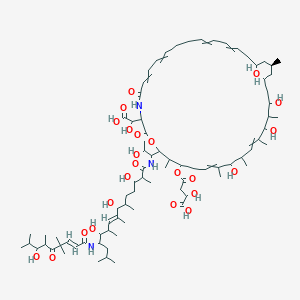
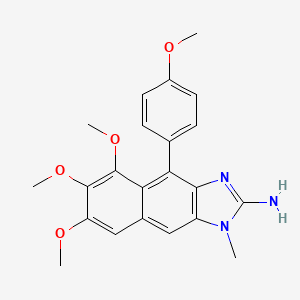
![(3S,5aS,6S,7R,9aS)-6-[2-[(1S,3aS,5R,8aS)-1-hydroxy-1,4,4,6-tetramethyl-2,3,3a,5,8,8a-hexahydroazulen-5-yl]ethyl]-2,2,5a,7-tetramethyl-4,5,6,8,9,9a-hexahydro-3H-benzo[b]oxepine-3,7-diol](/img/structure/B1264827.png)
![(8R,9S,13S,14S)-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1264828.png)
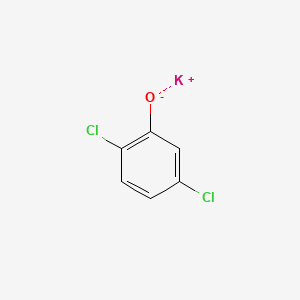


![1-ethenyl-6,7-dimethoxy-2-[(4-methoxyphenyl)methyl]-3-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B1264836.png)
![6-Hydroxy-7-(hydroxymethyl)-4-methylenehexahydrocyclopenta[c]pyran-1(3h)-one](/img/structure/B1264837.png)
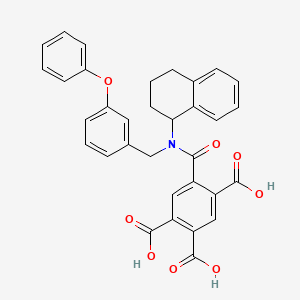
![N-{(1r)-3-Phenyl-1-[2-(Phenylsulfonyl)ethyl]propyl}-N~2~-(Piperazin-1-Ylcarbonyl)-L-Leucinamide](/img/structure/B1264841.png)
